

# UNC2025 Pharmacokinetic Profile (Preclinical)

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

Get Quote

The following data is from a mouse study and represents the compound's baseline PK properties [1] [2].

| Parameter                    | Value (Mice)          | Notes / Conditions                                         |
|------------------------------|-----------------------|------------------------------------------------------------|
| Oral Bioavailability (%F)    | 100% [2] to ~110% [1] | High absorption after oral administration.                 |
| Half-Life ( $T_{1/2}$ )      | 3.8 hours [2] [3]     | Determines dosing frequency.                               |
| Clearance (CL)               | 9.2 mL/min/kg [2] [3] | Low clearance.                                             |
| Volume of Distribution (Vss) | 0.78 L/kg [1]         | For a 3 mg/kg IV dose.                                     |
| Cmax                         | 1.6 $\mu$ M [2]       | Peak plasma concentration after a 3 mg/kg oral dose.       |
| Tmax                         | 0.5 hours [1] [2]     | Time to reach Cmax after oral dose.                        |
| AUClast                      | 9.2 h· $\mu$ M [2]    | Area Under the Curve (exposure) after a 3 mg/kg oral dose. |

## Established In Vivo Dosing Protocols

While direct plasma monitoring methods are not published, the following in vivo dosing regimens have been successfully used to achieve therapeutic effects in mouse models, which can inform your study design.

| Experiment Objective              | Model                              | Dosing Regimen                                                           | Key Outcomes                                                                                                  |
|-----------------------------------|------------------------------------|--------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| <b>Anti-leukemic Efficacy</b> [2] | NSG mice with 697 B-ALL xenografts | 50 or 75 mg/kg, orally, once or twice daily for 34-70 days               | Dose-dependent reduction in tumor burden and significant increase in median survival.                         |
| <b>Anti-thrombotic Effect</b> [3] | C57BL/6J mice                      | 3 mg/kg, intravenous injection, circulated for 30 mins before experiment | Inhibited MERTK phosphorylation, decreased platelet activation, and protected from thrombosis.                |
| <b>General In Vivo Use</b> [4]    | Mice in a cancer setting           | 30 mg/kg, orally, twice daily for up to 4 weeks                          | Protocol used for treating mice; consistent with the compound's short half-life requiring twice-daily dosing. |

## Frequently Asked Questions & Troubleshooting

**Q: What is the typical formulation for in vivo administration of UNC2025?** **A:** UNC2025 has high solubility in saline, making it suitable for in vivo studies [2]. One published protocol uses a simple saline vehicle for oral gavage [4]. For intravenous administration, a formulation of 5% NMP, 5% solutol HS in normal saline has been used successfully [1].

**Q: How long does UNC2025 inhibit its target in vivo?** **A:** Orally administered UNC2025 can inhibit MERTK phosphorylation in bone marrow leukemic blasts for up to 24 hours, supporting its pharmacodynamic efficacy despite a plasma half-life of 3.8 hours [2].

**Q: My experimental results with UNC2025 are inconsistent. What should I check?** **A:**

- **Dosing Frequency:** Due to its ~4-hour half-life, twice-daily dosing is often necessary to maintain continuous target coverage [4]. Confirm your dosing schedule aligns with your study's requirements.
- **Formulation Stability:** Ensure your formulation is prepared correctly and used within a stable time frame.

- **Animal Model Variability:** PK can vary between species, strains, and disease models. The data above is from specific mouse models.

## UNC2025 Mechanism of Action

The following diagram illustrates how **UNC2025** exerts its effects at a cellular level, based on information from multiple studies [2] [5] [3].



[Click to download full resolution via product page](#)

## Filling the Knowledge Gap on Plasma Monitoring

The lack of a published protocol means you will need to develop and validate a method for monitoring **UNC2025** plasma concentrations. Here is a logical workflow to guide this process:



[Click to download full resolution via product page](#)

- **Analytical Technique:** Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the standard for sensitive and specific quantification of small molecules like **UNC2025** in biological matrices.
- **Method Validation:** Your developed method must be rigorously validated for parameters including:
  - **Specificity:** No interference from plasma components.
  - **Sensitivity:** Lower Limit of Quantification (LLOQ) capable of detecting expected concentrations.
  - **Linearity:** Accurate quantification across a wide range of expected concentrations.
  - **Precision and Accuracy:** Consistent and reliable results.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. UNC2025, a Potent and Orally Bioavailable MER/FLT3 ... [pmc.ncbi.nlm.nih.gov]
2. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]
3. The small molecule MERTK inhibitor UNC2025 decreases ... [pmc.ncbi.nlm.nih.gov]
4. In vivo treatment with UNC2025 [bio-protocol.org]
5. The small-molecule MERTK inhibitor UNC2025 decreases ... [sciencedirect.com]

To cite this document: Smolecule. [UNC2025 Pharmacokinetic Profile (Preclinical)]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548057#unc2025-plasma-concentration-monitoring>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)